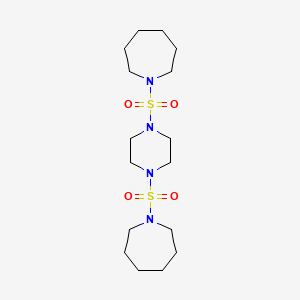

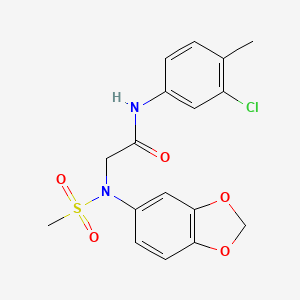

![molecular formula C14H11ClN2O2 B4237250 N-{[(2-chlorophenyl)amino]carbonyl}benzamide CAS No. 142267-51-4](/img/structure/B4237250.png)

N-{[(2-chlorophenyl)amino]carbonyl}benzamide

Vue d'ensemble

Description

“N-{[(2-chlorophenyl)amino]carbonyl}benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-{[(2-chlorophenyl)amino]carbonyl}benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-{[(2-chlorophenyl)amino]carbonyl}benzamide” contains a total of 31 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 imide .Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives, including “N-{[(2-chlorophenyl)amino]carbonyl}benzamide”, are typically condensation reactions between carboxylic acids and amines . The N-H hydrogen of an imide functional group is acidic because its conjugate base is resonance stabilized by two carbonyl groups .Applications De Recherche Scientifique

- Advantages of this method:

Green Synthesis of Benzamide Derivatives

Crystal Structures of Dichlorobenzamide Derivatives

Other Applications

Mécanisme D'action

Target of Action

Benzamides, in general, are known to interact with various targets depending on their specific substitutions .

Mode of Action

Benzamides are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, suggest that it may be involved in various biochemical transformations .

Pharmacokinetics

Benzamides are generally slightly soluble in water and soluble in many organic solvents, which may influence their bioavailability .

Result of Action

The reactions at the benzylic position suggest that it may induce various chemical transformations at the molecular level .

Safety and Hazards

Benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, using personal protective equipment as required, and not eating, drinking, or smoking when using this product .

Orientations Futures

While specific future directions for “N-{[(2-chlorophenyl)amino]carbonyl}benzamide” are not provided in the search results, it’s clear that the synthesis of benzamide derivatives is a priority area of research in the pharmaceutical industry . Given their wide use in the pharmaceutical, paper, and plastic industries, and as intermediate products in the synthesis of therapeutic agents, new synthetic methods for these compounds can be of considerable importance .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQWBUNUUFAHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388103 | |

| Record name | Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142267-51-4 | |

| Record name | Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

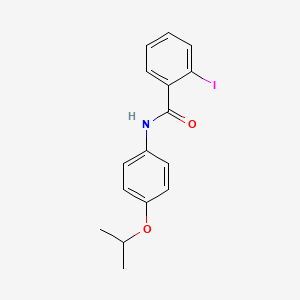

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4237171.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)

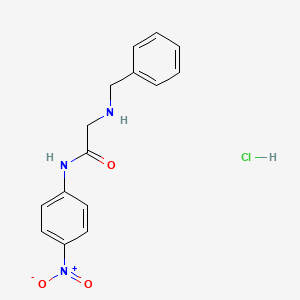

![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B4237191.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4237205.png)

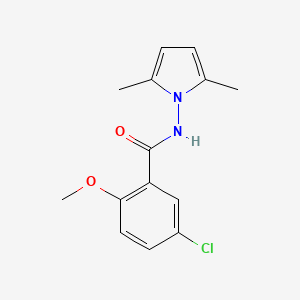

![2-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237226.png)

![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)

![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)